3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
3,4,5-Trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to an aniline ring modified with a 2-oxopiperidin-1-yl moiety. This structure places it within a broader class of bioactive benzamides, which are frequently explored for their pharmacological properties, including kinase inhibition, antimicrobial activity, and receptor modulation.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-11-14(12-18(27-2)20(17)28-3)21(25)22-15-7-6-8-16(13-15)23-10-5-4-9-19(23)24/h6-8,11-13H,4-5,9-10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWRUIDHPSQTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced through methylation reactions, while the piperidinyl phenyl moiety is attached via amide bond formation. Common reagents used in these reactions include methyl iodide, piperidine, and various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide analogs, differing primarily in the substituents on the aniline ring or the nature of the heterocyclic moieties. Below is a detailed comparison with key analogs:
Analog 1: 3,4,5-Trimethoxy-N-(1-phenyl-1H-benzo[d]imidazol-2-yl)benzamide ()
- Structural Differences : The aniline ring is replaced with a benzoimidazole ring.
- This analog was synthesized for QSAR studies, suggesting its utility in optimizing anticancer or antimicrobial activity .
Analog 2: N,N′-(1,3,4-Oxadiazole-2,5-diyldi-3,1-phenylene)bis(3,4,5-trimethoxybenzamide) ()
- Structural Differences : Incorporates a 1,3,4-oxadiazole linker between two benzamide units.
- Functional Implications : The oxadiazole linker increases molecular rigidity and may improve metabolic stability. Such dimers are often designed to target protein-protein interfaces or multivalent binding sites .
Analog 3: SRT1460 (3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide) ()
- Structural Differences : The 2-oxopiperidine is replaced with an imidazo[2,1-b]thiazole-piperazine moiety.
- Functional Implications : SRT1460 is a potent Sirtuin-1 (SIRT1) agonist, with the imidazothiazole group critical for enzyme activation. The piperazine enhances solubility and bioavailability .
Analog 4: 3,4,5-Trimethoxy-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide ()
- Structural Differences : Features a sulfanylidene-triazole group linked to a trifluoromethylphenyl substituent.
- Functional Implications : The trifluoromethyl group improves lipophilicity and metabolic resistance, while the triazole-thione moiety may chelate metal ions or engage in redox chemistry, relevant for enzyme inhibition .
Structure-Activity Relationship (SAR) Analysis
Key structural determinants of activity across analogs include:
- Methoxy Substitution : The 3,4,5-trimethoxybenzoyl group is conserved in most analogs, suggesting its role in hydrophobic interactions and electron donation.
- Imidazothiazole (SRT1460): Contributes to SIRT1 activation through π-stacking with the enzyme’s hydrophobic pocket.
- Polar Substituents : Piperazine (SRT1460) and sulfanylidene () improve solubility and pharmacokinetics.
Pharmacological Data and Research Findings
Biological Activity
3,4,5-Trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure with a trimethoxyphenyl group, a piperidinone moiety, and an amide functional group. Its molecular formula is with notable physical properties including a melting point of 172.3 °C and a boiling point of approximately 225 °C under reduced pressure.
The biological activity of 3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown the ability to inhibit key enzymes such as Taq polymerase and telomerase, which are crucial in DNA replication and cellular proliferation.
- Cell Signaling Pathways : It affects multiple signaling pathways by down-regulating ERK2 (Extracellular Signal Regulated Kinase 2) and inhibiting phosphorylation processes that are vital for cancer cell survival.
- Biochemical Pathways : The compound has been linked to the inhibition of several critical proteins involved in cancer progression, including tubulin, Hsp90, TrxR, and others.
Anticancer Properties
Research indicates that 3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of apoptotic pathways. For instance, caspase activation was observed in treated cell lines, indicating the compound's potential as an anticancer agent.
Enzyme Interaction Studies
In vitro studies have demonstrated that this compound can effectively inhibit the activity of certain enzymes related to cancer and other diseases. A notable study reported an IC50 value for enzyme inhibition at concentrations that suggest potential therapeutic efficacy .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of derivatives of this compound. The following table summarizes key findings from various research studies:
Case Studies
- Case Study on Anticancer Efficacy : A study involving human cancer cell lines demonstrated that treatment with 3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide resulted in significant reductions in cell viability and increased markers of apoptosis compared to untreated controls.
- Enzyme Inhibition Analysis : Another investigation utilized fluorescence resonance energy transfer (FRET) assays to evaluate the inhibitory effects on specific enzymes. The results indicated a strong correlation between structural modifications in the compound and enhanced inhibitory potency against target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
